

Spectroscopic Profile of Coumalic Acid: An In-depth Technical Guide

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Compound of Interest

Compound Name: Coumalic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **coumalic acid** (2-pyrone-5-carboxylic acid), a key building block in organic synthesis and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.

Spectroscopic Data of Coumalic Acid

The following tables summarize the key spectroscopic data for **coumalic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectrum

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Data not available in search results	Data not available in search results	Data not available in search results	Data not available in search results

¹³C NMR Spectrum

Chemical Shift (δ) ppm	Assignment
Data not available in search results	Data not available in search results

Note: Specific peak assignments for ^1H and ^{13}C NMR of **coumalic acid** were not explicitly available in the provided search results. Researchers should consult specialized chemical databases or acquire experimental data for detailed analysis.

Infrared (IR) Spectroscopy

The IR spectrum of **coumalic acid** reveals characteristic vibrational frequencies corresponding to its functional groups.

Wavenumber (cm^{-1})	Assignment
Specific peak data not available in search results	C=O stretching (carboxylic acid and pyrone), C=C stretching, O-H stretching

Note: While general functional group regions are known, specific peak values for **coumalic acid** were not found in the search results. Experimental determination is recommended for precise analysis.

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of **coumalic acid**.

m/z	Interpretation
140	Molecular Ion $[\text{M}]^+$

The molecular formula of **coumalic acid** is $\text{C}_6\text{H}_4\text{O}_4$, with a molecular weight of approximately 140.09 g/mol .^[1] The mass spectrum is expected to show a molecular ion peak at m/z 140.^[2]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. These should be adapted based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra of **coumalic acid**.

Materials:

- **Coumalic acid** sample
- Deuterated solvent (e.g., DMSO- d_6 , CDCl_3)
- NMR tubes
- NMR spectrometer (e.g., 300, 400, or 500 MHz)

Procedure:

- Sample Preparation: Dissolve a few milligrams of the **coumalic acid** sample in approximately 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube. Ensure the sample is fully dissolved.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve homogeneity.
 - Tune and match the probe for the appropriate nucleus (^1H or ^{13}C).
- ^1H NMR Acquisition:
 - Set the appropriate spectral width, acquisition time, and relaxation delay.
 - Acquire the spectrum using a standard pulse sequence.
 - Typically, a small number of scans are sufficient for ^1H NMR.
- ^{13}C NMR Acquisition:

- Switch the spectrometer to the ^{13}C channel.
- Use a proton-decoupled pulse sequence to simplify the spectrum.
- A larger number of scans and a longer relaxation delay are generally required for ^{13}C NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ^{13}C nucleus.[3]
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decay (FID).
 - Phase the spectrum and perform baseline correction.
 - Calibrate the chemical shift scale using the residual solvent peak as a reference.
 - Integrate the peaks in the ^1H spectrum and identify the multiplicities.

Infrared (IR) Spectroscopy

Objective: To obtain the IR spectrum of **coumalic acid**.

Materials:

- **Coumalic acid** sample
- Potassium bromide (KBr) for solid samples, or a suitable solvent for solution-phase analysis
- FTIR spectrometer
- Sample holder (e.g., KBr pellet press, ATR crystal)

Procedure (using KBr pellet method):

- Sample Preparation:
 - Thoroughly grind a small amount (1-2 mg) of **coumalic acid** with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle.

- Place the mixture into a pellet-forming die and press under high pressure to form a transparent or translucent pellet.
- Background Spectrum:
 - Place the empty sample holder (or a pure KBr pellet) in the spectrometer's sample compartment.
 - Acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.
- Sample Spectrum:
 - Place the KBr pellet containing the **coumalic acid** sample in the sample holder.
 - Acquire the sample spectrum.
- Data Processing:
 - The spectrometer software will automatically subtract the background spectrum.
 - Identify the characteristic absorption bands and their corresponding wavenumbers.

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of **coumalic acid** and its fragments.

Materials:

- **Coumalic acid** sample
- Suitable solvent (e.g., methanol, acetonitrile)
- Mass spectrometer (e.g., with Electrospray Ionization - ESI)

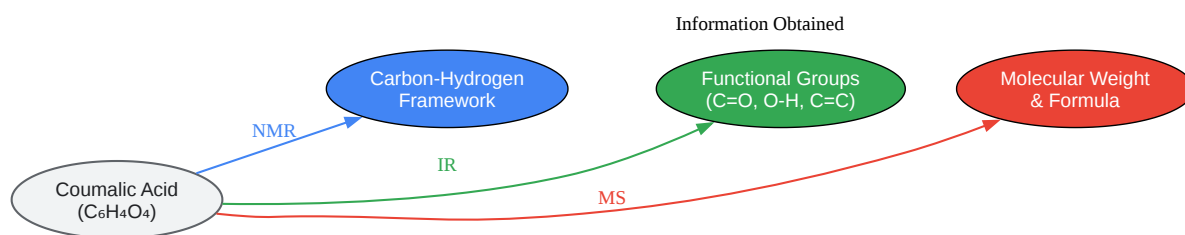
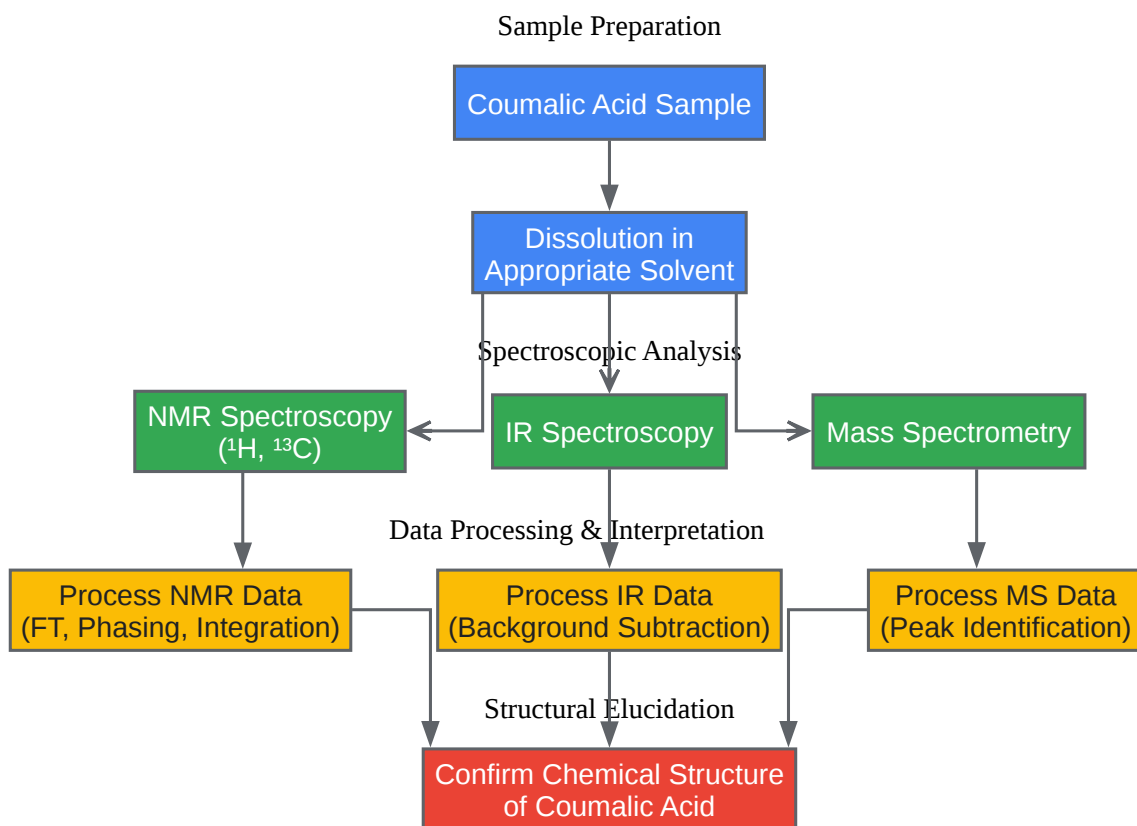
Procedure (using ESI-MS):

- Sample Preparation:

- Dissolve a small amount of the **coumalic acid** sample in a suitable volatile solvent to a concentration of approximately 1 mg/mL.^[4]
- Further dilute the stock solution to a final concentration suitable for the instrument (typically in the µg/mL to ng/mL range).^[4]
- If necessary, acidify the sample with formic acid to promote protonation.^[4]
- Instrument Setup:
 - Calibrate the mass spectrometer using a known standard.
 - Set the ionization source parameters (e.g., spray voltage, capillary temperature, gas flow rates).
 - Set the mass analyzer parameters (e.g., mass range, scan speed).
- Sample Infusion:
 - Introduce the sample solution into the ion source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.
- Data Acquisition:
 - Acquire the mass spectrum in the desired mode (e.g., positive or negative ion mode).
- Data Analysis:
 - Identify the molecular ion peak and any significant fragment ions.
 - Compare the observed m/z values with the calculated values for the expected molecular formula.

Workflow and Pathway Diagrams

The following diagrams illustrate the general workflow for spectroscopic analysis and a conceptual relationship between the different spectroscopic techniques.



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